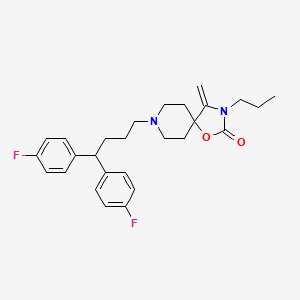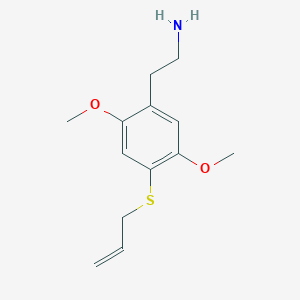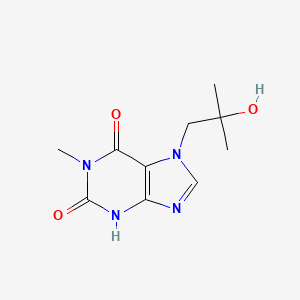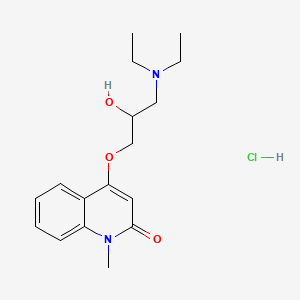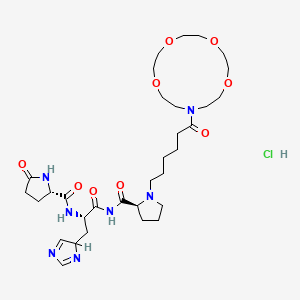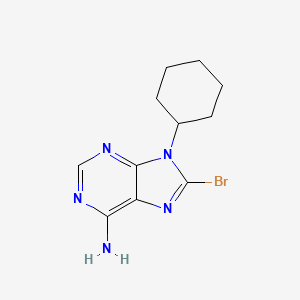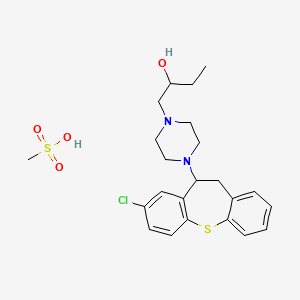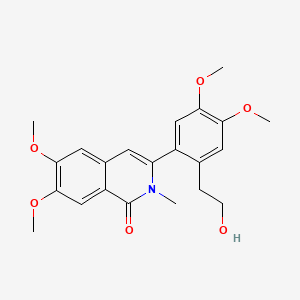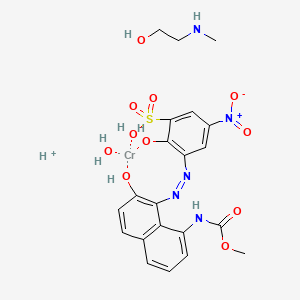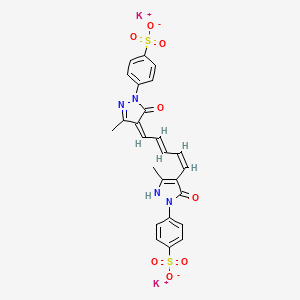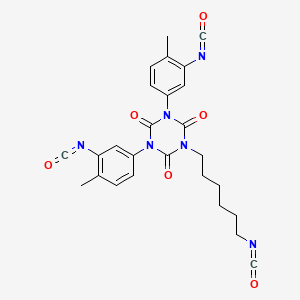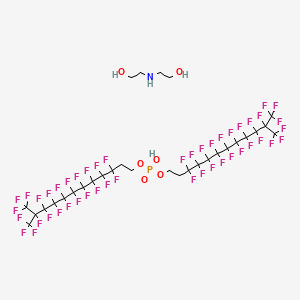
2-(((4-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((4-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)phenol is a complex organic compound that belongs to the class of dibenzothiepin derivatives This compound is characterized by its unique structure, which includes a dibenzothiepin core, a piperazine ring, and a phenolic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)phenol typically involves multiple steps, starting with the preparation of the dibenzothiepin core. This core is synthesized through a series of cyclization reactions involving appropriate precursors. The piperazine ring is then introduced through nucleophilic substitution reactions. Finally, the phenolic group is added via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-(((4-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-(((4-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(((4-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)phenol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)amino)ethanol
- 1-(2,7-Dichloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine
Uniqueness
2-(((4-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)phenol stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its dibenzothiepin core, coupled with the piperazine and phenolic groups, allows for versatile chemical reactivity and potential therapeutic applications.
Properties
CAS No. |
86758-96-5 |
|---|---|
Molecular Formula |
C25H25N3OS |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
2-[(E)-[4-(5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C25H25N3OS/c29-23-10-4-1-8-20(23)18-26-28-15-13-27(14-16-28)22-17-19-7-2-5-11-24(19)30-25-12-6-3-9-21(22)25/h1-12,18,22,29H,13-17H2/b26-18+ |
InChI Key |
OIOOXNHJMSHULR-NLRVBDNBSA-N |
Isomeric SMILES |
C1CN(CCN1C2CC3=CC=CC=C3SC4=CC=CC=C24)/N=C/C5=CC=CC=C5O |
Canonical SMILES |
C1CN(CCN1C2CC3=CC=CC=C3SC4=CC=CC=C24)N=CC5=CC=CC=C5O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


